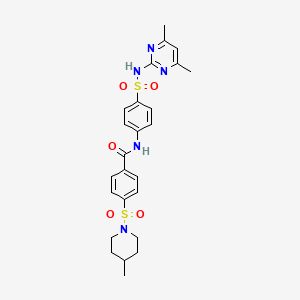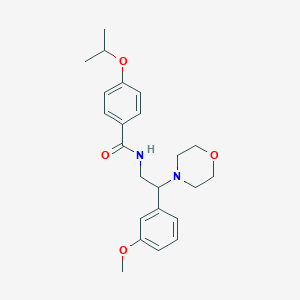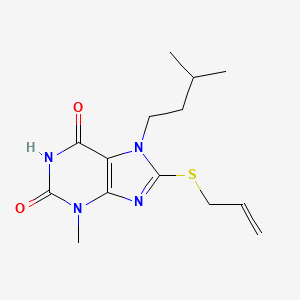![molecular formula C10H11ClN2O4S B2612842 N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide CAS No. 97433-27-7](/img/structure/B2612842.png)
N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide” is a chemical compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
New gatifloxacin analogues were synthesized by coupling with different sulfonamide derivatives (sulfanilamide, and sulfacetamide), using chloroacetyl chloride linker . This was done to increase the bulkiness at position 7 of the flouroquinolone, which reduces the efflux of the antibiotic from the bacterial cells and consequently reduces bacterial resistance .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
The optimization and validation of analytical methods for determining related and degradation products in pharmaceuticals involve substances structurally related to N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide. For instance, a study by Damjanoska et al. (2020) focused on developing a reliable HPLC method for the simultaneous determination of impurities in Paracetamol tablets, including compounds structurally akin to N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide. This research underscores the significance of precise analytical methods in ensuring drug safety and efficacy (Damjanoska et al., 2020).
Synthesis and Antimicrobial Activity
Several studies highlight the synthesis of compounds related to N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide and their evaluation for antimicrobial properties. Nunna et al. (2014) detailed the synthesis of compounds starting from a similar structure, which were then tested for antibacterial and antifungal activities. This indicates the relevance of such compounds in the development of new antimicrobial agents (Nunna et al., 2014).
Chemometric and Biological Predictions
The prediction of biological potential and essential properties affecting biological activity, such as lipophilicity, is a crucial step in drug development. Vastag et al. (2018) conducted a study on N-(substituted phenyl)-2-chloroacetamides, showcasing the application of chemometric methods to predict the lipophilicity and pharmacokinetics of these compounds, which are structurally related to N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide. Such studies aid in the preclinical assessment of new drug candidates (Vastag et al., 2018).
Anticancer Activity Studies
Research into anticancer properties is another significant application. Tay et al. (2012) synthesized N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives starting from N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide and found that some derivatives exhibited notable anticancer activity. This study highlights the potential of structurally related compounds in cancer treatment research (Tay et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4S/c1-7(14)13-18(16,17)9-4-2-8(3-5-9)12-10(15)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYZZCCUUTXKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2612763.png)

![Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-](/img/structure/B2612768.png)
![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)

![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)

![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)
![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)


![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)
